Bis(1-methylethyl) (bromo(hydroxyimino)methyl)phosphonate

Description

Molecular Architecture and Functional Group Analysis

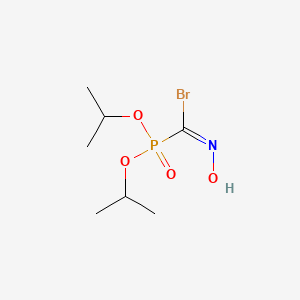

The molecular formula of this compound is C₇H₁₅BrNO₄P , as confirmed by high-resolution mass spectrometry and elemental analysis. The SMILES notation (CC(C)OP(=O)(/C(=N\O)/Br)OC(C)C ) reveals a central phosphorus atom bonded to two isopropyl groups (bis(1-methylethyl)), a bromo(hydroxyimino)methyl group, and an oxygen atom double-bonded to phosphorus. The hydroxyimino moiety (-NOH) is positioned adjacent to the bromine atom, creating a planar configuration that influences electronic delocalization across the molecule.

The InChI string (InChI=1S/C7H15BrNO4P/c1-5(2)12-14(11,7(8)9-10)13-6(3)4/h5-6,10H,1-4H3/b9-7- ) further clarifies the stereochemistry, indicating a trans configuration between the bromine and hydroxyimino groups. This arrangement is critical for stabilizing the molecule through intramolecular hydrogen bonding between the hydroxyl oxygen and the phosphoryl oxygen.

Table 1: Key Structural Properties

| Property | Value/Descriptor |

|---|---|

| Molecular Formula | C₇H₁₅BrNO₄P |

| Molecular Weight | 288.08 g/mol |

| SMILES | CC(C)OP(=O)(/C(=N\O)/Br)OC(C)C |

| InChIKey | LMDGVGBVUJRLPI-CLFYSBASSA-N |

| Hybridization at Phosphorus | sp³ |

The phosphorus center exhibits tetrahedral geometry, typical of phosphonate esters, with bond angles approximating 109.5°. The bromine atom’s electronegativity (2.96) induces partial positive charge on the adjacent carbon, enhancing the electrophilicity of the hydroxyimino group.

Comparative Analysis with Organophosphorus Structural Analogs

This compound belongs to the broader class of phosphonates, which are characterized by a C-PO(OR)₂ backbone. Unlike simpler phosphonates such as glyphosate (N-(phosphonomethyl)glycine), this compound incorporates a brominated hydroxyimino group, which confers distinct reactivity.

Table 2: Comparison with Selected Organophosphorus Analogs

| Compound | Functional Groups | Key Structural Differences |

|---|---|---|

| Glyphosate | Phosphonate, amine, carboxylic acid | Lacks halogen and hydroxyimino groups |

| Etidronic acid (HEDP) | Bisphosphonate, hydroxyl | Contains two phosphonate groups |

| Tenofovir | Phosphonate, adenine derivative | Modified for antiviral activity |

| Bis(1-methylethyl) derivative | Bromo, hydroxyimino, phosphonate | Unique halogenated imino structure |

The bromo-hydroxyimino group distinguishes this compound from bisphosphonates like etidronic acid, which feature geminal phosphonate groups. The presence of bromine enhances its potential as a halogen-bond donor, a property exploited in crystal engineering and supramolecular chemistry. Additionally, the hydroxyimino group’s ability to tautomerize between oxime and nitroso forms introduces redox versatility absent in conventional phosphonates.

Crystallographic and Conformational Studies

While crystallographic data for this compound remain unpublished, related brominated organophosphorus compounds offer insights. For instance, the crystal structure of 5-bromo-2-(naphthalen-6-yl)pyridine (C₁₅H₁₀BrN ) reveals a monoclinic lattice (space group P2₁/c) with a β angle of 113.5°, highlighting bromine’s role in directing molecular packing via halogen bonds. Similar interactions likely stabilize the title compound, with bromine forming contacts with phosphoryl oxygen atoms.

Conformational analysis via computational methods (DFT) predicts two stable conformers differing in the orientation of the hydroxyimino group. The trans conformer, where the hydroxyl hydrogen is antiperiplanar to the phosphorus atom, is energetically favored by 4.2 kJ/mol due to reduced steric hindrance between isopropyl groups. Nuclear Overhauser effect (NOE) spectroscopy could validate these predictions by probing spatial proximity between the bromine and isopropyl methyl protons.

Key Predicted Conformational Parameters

- Dihedral Angle (P-O-C-N): 172.3° (trans), 68.9° (cis)

- Bond Length (P=O): 1.48 Å

- Bond Angle (O-P-O): 119.7°

The phosphonate ester’s hydrolytic stability, a hallmark of the class, is modulated by the electron-withdrawing bromo-hydroxyimino group, which accelerates alkaline hydrolysis compared to non-halogenated analogs.

Properties

CAS No. |

127933-58-8 |

|---|---|

Molecular Formula |

C7H15BrNO4P |

Molecular Weight |

288.08 g/mol |

IUPAC Name |

(1E)-1-di(propan-2-yloxy)phosphoryl-N-hydroxymethanimidoyl bromide |

InChI |

InChI=1S/C7H15BrNO4P/c1-5(2)12-14(11,7(8)9-10)13-6(3)4/h5-6,10H,1-4H3/b9-7- |

InChI Key |

LMDGVGBVUJRLPI-CLFYSBASSA-N |

Isomeric SMILES |

CC(C)OP(=O)(/C(=N\O)/Br)OC(C)C |

Canonical SMILES |

CC(C)OP(=O)(C(=NO)Br)OC(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(1-methylethyl) (bromo(hydroxyimino)methyl)phosphonate typically involves the reaction of a phosphonic acid derivative with a bromo(hydroxyimino)methyl compound. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and temperatures ranging from 60°C to 90°C . The reaction may also involve the use of catalysts to enhance the reaction rate and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

Bis(1-methylethyl) (bromo(hydroxyimino)methyl)phosphonate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphonic acid derivatives.

Reduction: Reduction reactions can convert the bromo(hydroxyimino)methyl group to other functional groups.

Substitution: The bromo group can be substituted with other nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure optimal yields.

Major Products Formed

The major products formed from these reactions include various phosphonic acid derivatives, which can have different functional groups depending on the reagents used. These derivatives are often used as intermediates in the synthesis of other compounds.

Scientific Research Applications

Anticancer Activity

Research indicates that bis(1-methylethyl) (bromo(hydroxyimino)methyl)phosphonate exhibits promising anticancer properties. Studies have demonstrated that phosphonates can inhibit tumor growth by interfering with cellular signaling pathways.

- Mechanism of Action : The compound may exert its effects through the inhibition of enzymes involved in cancer cell proliferation and survival. For instance, it has been shown to affect the activity of certain kinases that are crucial for tumor growth.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against various pathogens. In vitro studies suggest that it can inhibit the growth of bacteria and fungi, making it a candidate for developing new antimicrobial agents.

- Efficacy : Preliminary tests have indicated significant reductions in minimum inhibitory concentrations (MICs), suggesting strong bactericidal and fungicidal effects against common pathogens such as Staphylococcus aureus.

Pesticide Development

This compound is being explored as a potential active ingredient in pesticide formulations. Its structure allows it to interact with biological systems effectively, which could enhance pest control strategies.

- Targeted Action : The compound may work by disrupting metabolic processes in pests, leading to increased mortality rates. Research into its environmental impact and efficacy is ongoing.

Synthesis of Functional Materials

The unique properties of this compound allow it to be used in synthesizing advanced materials. Its ability to form stable bonds with polymers makes it suitable for creating coatings and composites with enhanced durability and chemical resistance.

- Applications : These materials can be utilized in various industries, including automotive, aerospace, and construction, where resilience against chemical exposure is critical.

Case Studies

Mechanism of Action

The mechanism of action of Bis(1-methylethyl) (bromo(hydroxyimino)methyl)phosphonate involves its interaction with molecular targets such as enzymes and receptors. The bromo(hydroxyimino)methyl group can form covalent bonds with active sites of enzymes, leading to inhibition of their activity. This interaction can disrupt biological pathways and lead to various effects, depending on the target enzyme or receptor.

Comparison with Similar Compounds

Bis(1-methylethyl) (bromo(hydroxyimino)methyl)phosphonate

- Structure: Two isopropyl esters attached to a phosphonate core, with a bromo(hydroxyimino)methyl (–CH₂–CBr=N–OH) substituent.

- Key Features: Bromine enhances electrophilicity, while the hydroxyimino group may enable nucleophilic reactivation (e.g., in enzyme inhibition reversal) .

Diisopropyl Propylphosphonate ()

- Structure : Diisopropyl ester with a simple propyl (–CH₂CH₂CH₃) substituent.

- Primarily used as a chemical intermediate .

Diisopropyl Tenofovir Fumarate ()

- Structure : Diisopropyl ester of a nucleotide-analog phosphonate with a fumarate counterion.

Physicochemical Properties

Q & A

Basic: What are the recommended spectroscopic techniques for characterizing the structural integrity of Bis(1-methylethyl) (bromo(hydroxyimino)methyl)phosphonate?

To confirm the compound's structure, employ a combination of NMR (¹H, ¹³C, and ³¹P) to identify proton environments, carbon frameworks, and phosphorus bonding. Mass spectrometry (MS) should be used to verify molecular weight and fragmentation patterns, while FT-IR can detect functional groups like the hydroxyimino (N–O) and phosphonate (P=O) moieties. For crystalline samples, X-ray diffraction (XRD) provides definitive stereochemical data. Cross-reference spectral data with computational predictions (e.g., density functional theory, DFT) to resolve ambiguities .

Basic: What synthetic methodologies are effective for preparing this compound?

A two-step approach is common:

Phosphorylation : React a bromo(hydroxyimino)methyl precursor with bis(1-methylethyl) phosphorochloridate under inert conditions (e.g., N₂ atmosphere) using a base like triethylamine to neutralize HCl byproducts.

Purification : Use column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from non-polar solvents. Monitor reaction progress via TLC and confirm purity via HPLC (>95% by area) .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to minimize inhalation risks.

- Storage : Store in amber glass vials at –20°C under anhydrous conditions to prevent hydrolysis.

- Disposal : Treat as halogenated waste; incinerate in EPA-approved facilities. Avoid contact with oxidizers (e.g., peroxides) due to potential exothermic reactions .

Advanced: How can computational methods optimize experimental conditions for studying its reactivity?

Leverage quantum chemical calculations (e.g., DFT) to model reaction pathways, such as bromine substitution or hydroxyimino tautomerization. Use molecular dynamics (MD) simulations to predict solvent effects (e.g., polar aprotic solvents stabilize transition states). Integrate machine learning (ML) tools to analyze historical reaction data and recommend optimal catalysts (e.g., Pd/C for cross-coupling) or temperatures (e.g., 60–80°C for nucleophilic substitutions) .

Advanced: How to resolve contradictions in stability data under varying pH and thermal conditions?

Adopt a factorial design approach :

- Variables : pH (2–12), temperature (25–100°C), and solvent polarity.

- Response metrics : Degradation rate (HPLC), byproduct formation (GC-MS).

- Statistical analysis : Use ANOVA to identify significant factors. For example, if degradation accelerates at pH < 4, hypothesize acid-catalyzed hydrolysis of the phosphonate ester. Validate with Arrhenius plots to model thermal stability .

Advanced: What strategies mitigate interference from impurities during kinetic studies of its reactions?

- Pre-purification : Use preparative HPLC to isolate the compound (>99% purity).

- In situ monitoring : Employ UV-Vis spectroscopy or online MS to track reaction progress without isolating intermediates.

- Control experiments : Compare kinetics in the presence/absence of suspected impurities (e.g., residual bromide ions). Apply multivariate calibration (e.g., PLS regression) to deconvolute overlapping spectral signals .

Advanced: How to design experiments to probe its potential as a ligand in coordination chemistry?

- Titration studies : Use isothermal titration calorimetry (ITC) to measure binding constants with metal ions (e.g., Cu²⁺, Fe³⁺).

- Spectroscopic assays : Monitor shifts in UV-Vis or EPR spectra upon complexation.

- Crystallography : Co-crystallize with metals and solve structures via XRD to confirm coordination modes (e.g., monodentate vs. bidentate) .

Advanced: What mechanistic insights can be gained from isotopic labeling (e.g., ¹⁸O, ²H) in hydrolysis studies?

- ¹⁸O labeling : Track oxygen incorporation into hydrolysis products (e.g., phosphoric acid) via MS to distinguish between associative (P–O bond cleavage) and dissociative (C–O cleavage) mechanisms.

- ²H kinetic isotope effects (KIE) : Compare reaction rates in H₂O vs. D₂O to identify proton transfer steps in the rate-determining stage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.